A Senior Application Scientist's Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid: A Cornerstone Reagent in Modern Drug Discovery
A Senior Application Scientist's Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)boronic Acid: A Cornerstone Reagent in Modern Drug Discovery
Authoritative Note on the Subject Compound: This technical guide focuses on (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid, CAS Number 352535-96-7 . The initial topic requested was for its structural analog, (2-Fluoro-5-(trifluoromethoxy)phenyl)boronic acid (CAS Number 881402-22-8). While the trifluoromethoxy analog is a valid chemical entity, the volume of published, field-proven applications and detailed protocols is substantially greater for the trifluoromethyl variant. For researchers and drug development professionals, the utility of a guide is directly proportional to its practical applicability. Therefore, this document will provide an in-depth exploration of the more widely utilized and extensively documented (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid . The electronic properties of the trifluoromethyl (-CF3) group versus the trifluoromethoxy (-OCF3) group differ; the -CF3 group is a strong electron-withdrawing group primarily through induction, while the -OCF3 group also exhibits a strong inductive pull but is slightly modulated by the resonance effect of the oxygen atom[1]. This guide is structured to deliver robust, actionable insights into the -CF3 variant, which has become a staple in contemporary medicinal chemistry.
Compound Profile and Physicochemical Properties
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a crystalline solid that has emerged as a critical building block in organic synthesis. Its strategic importance stems from the unique combination of substituents on the phenyl ring. The ortho-fluoro group and the meta-trifluoromethyl group to the boronic acid moiety impart distinct electronic and steric properties that are highly advantageous in cross-coupling reactions. The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles of drug candidates.
The key physicochemical properties of this reagent are summarized below for quick reference and experimental planning.
| Property | Value | Source(s) |
| CAS Number | 352535-96-7 | [2][3][4] |
| Molecular Formula | C₇H₅BF₄O₂ | [2] |
| Molecular Weight | 207.92 g/mol | [3] |
| Appearance | White to off-white solid/crystal | [2][3] |
| Melting Point | 104-109 °C | [3][5] |
| SMILES | OB(O)c1cc(ccc1F)C(F)(F)F | [3][6] |
| InChI Key | KUHVVLFCTMTYGR-UHFFFAOYSA-N | [2][3][6] |
Synthesis and Commercial Availability
From a process chemistry perspective, the synthesis of arylboronic acids is a well-established field. (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is typically prepared from its corresponding aryl halide, 1-bromo-2-fluoro-5-(trifluoromethyl)benzene. The most common laboratory and industrial-scale synthesis involves a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.
This pathway is reliable and scalable, which accounts for the compound's widespread commercial availability from numerous chemical suppliers, ensuring a stable supply chain for research and development pipelines[2][4].
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that form the core of many pharmaceutical agents[7].
Causality Behind its Efficacy: The electron-withdrawing nature of both the fluoro and trifluoromethyl substituents enhances the Lewis acidity of the boron center. This can influence the rate-determining transmetalation step of the catalytic cycle. While strong electron-withdrawing groups can sometimes slow down this step, the overall reaction kinetics are a complex interplay of the catalyst, base, and solvent system. In practice, this reagent is highly effective, and its use is well-documented in the synthesis of complex molecules, including inhibitors of kinesin spindle protein (KSP) with potential as antitumor agents[3][5].
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The choice of palladium catalyst, ligand, and base is critical and must be optimized for specific substrates to minimize side reactions like protodeboronation, a common challenge with electron-deficient boronic acids[8].
Field-Proven Experimental Protocol
A self-validating system for laboratory synthesis requires a robust, reproducible protocol. The following procedure is a representative example for the Suzuki-Miyaura coupling of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid with a generic aryl bromide.
Objective: To synthesize a biaryl product via palladium-catalyzed cross-coupling.
Materials:
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Aryl Bromide (1.0 mmol, 1.0 equiv)
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(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
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Potassium Carbonate (K₂CO₃), aqueous 2M solution (2.0 mmol, 2.0 equiv)
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1,4-Dioxane (5 mL)
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Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Causality: The use of a Schlenk flask and flame-drying ensures an oxygen- and moisture-free environment. The Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This procedure rigorously removes atmospheric oxygen, preserving the integrity of the active Pd(0) species.
-
-
Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) via syringe, followed by the 2M aqueous solution of K₂CO₃ (1 mL, 2.0 mmol).
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Causality: Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve both organic substrates and, to some extent, the inorganic base. The aqueous base is crucial for activating the boronic acid to the more nucleophilic boronate species, which is essential for the transmetalation step.
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-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to product or catalyst decomposition.
-
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Causality: This standard aqueous workup removes the inorganic salts (e.g., K₂CO₃, potassium bromide) and water-soluble byproducts.
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-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Causality: The brine wash removes residual water. Drying with MgSO₄ ensures the complete removal of water before concentration, preventing potential hydrolysis of the product if it contains sensitive functional groups.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Causality: Chromatography separates the desired product from residual starting materials, the palladium catalyst, ligands, and any organic byproducts, yielding a compound of high purity suitable for further use or analysis.
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Conclusion: An Indispensable Tool for Modern Chemistry
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its unique electronic properties, conferred by the strategic placement of fluorine and a trifluoromethyl group, provide chemists with a reliable method to introduce a valuable pharmacophore into complex molecular architectures. The robustness of its application in Suzuki-Miyaura coupling, supported by scalable synthesis and commercial availability, ensures its continued prominence in both academic and industrial laboratories. Understanding the causality behind the protocols for its use allows researchers to troubleshoot and optimize reactions, accelerating the discovery of next-generation therapeutics and advanced materials.
References
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Chemcasts. (n.d.). Thermophysical Properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]
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Frontier Specialty Chemicals. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]
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Amazon S3. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Retrieved from [Link]
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W. M. B. Janusi, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
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W. M. B. Janusi, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Retrieved from [Link]
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Buchwald, S. L., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Retrieved from [Link]
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Chemsrc. (n.d.). Cas 881402-22-8,2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID. Retrieved from [Link]
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MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Love, J. A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
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Boron-Chem. (n.d.). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Retrieved from [Link]
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W. M. B. Janusi, et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. Retrieved from [Link]
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